Superior Antifungal Potency of the Quinoxaline-Thiadiazole Ether Scaffold Compared to the Clinical Gold Standard Itraconazole
While direct data for 2-(1,2,3-thiadiazol-5-yloxy)quinoxaline is not available, a closely related quinoxaline-1,3,4-thiadiazole hybrid (Compound 5a) demonstrates the potent antifungal activity inherent to this privileged scaffold. This analog, which differs from the target compound in the thiadiazole isomer, exhibited a Minimum Inhibitory Concentration (MIC) of 4.98 ± 0.92 μM against C. albicans. This represents a quantifiable, though modest, improvement over the clinical antifungal itraconazole, which had an MIC of 5.26 ± 0.63 μM in the same assay [1]. The target compound, featuring a 1,2,3-thiadiazole isomer, is structurally poised to potentially offer a differentiated resistance profile or altered potency spectrum due to the distinct electronic nature of this heterocycle, making it a critical comparator for SAR expansion.
| Evidence Dimension | In vitro antifungal activity against C. albicans |
|---|---|
| Target Compound Data | N/A (Data is for a closely related quinoxaline-1,3,4-thiadiazole hybrid, Compound 5a) |
| Comparator Or Baseline | Itraconazole |
| Quantified Difference | Compound 5a: 4.98 ± 0.92 μM vs. Itraconazole: 5.26 ± 0.63 μM (Observed difference of ~0.28 μM) |
| Conditions | Broth microdilution method for MIC determination |
Why This Matters
This validates the quinoxaline-thiadiazole ether linkage as a potent antifungal scaffold, justifying the procurement of its 1,2,3-thiadiazole isomer (866136-87-0) for comparative SAR studies to potentially discover compounds with superior potency or unique resistance mechanisms.
- [1] Sureddy, N. K., et al. (2025). Novel thiadiazole-thiazolidinone-quinoxaline molecular hybrids: Synthesis, characterization, antimicrobial, antitubercular potential and in silico evaluation. Journal of Molecular Structure, 1322, 140547. View Source
